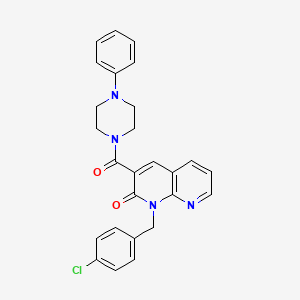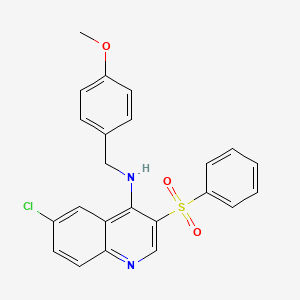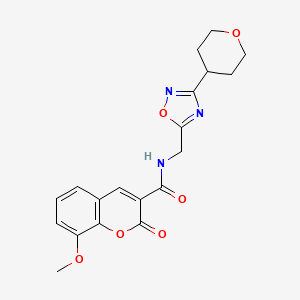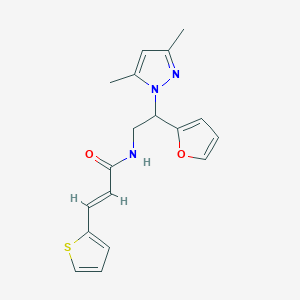
1-(4-chlorobenzyl)-3-(4-phenylpiperazine-1-carbonyl)-1,8-naphthyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorobenzyl)-3-(4-phenylpiperazine-1-carbonyl)-1,8-naphthyridin-2(1H)-one, also known as BPN14770, is a small molecule drug that has been developed for the treatment of cognitive impairment associated with neurodegenerative diseases such as Alzheimer's disease.
Applications De Recherche Scientifique
Synthesis and Derivative Formation
The chemical compound 1-(4-chlorobenzyl)-3-(4-phenylpiperazine-1-carbonyl)-1,8-naphthyridin-2(1H)-one is of interest due to its role in the synthesis of various pyridine and fused pyridine derivatives. For instance, reactions involving similar naphthyridine derivatives have led to the creation of isoquinoline and pyrido[2,3-d]pyrimidine derivatives, demonstrating the compound's utility in generating a broad range of heterocyclic compounds with potential pharmaceutical applications (Al-Issa, 2012). Similarly, employing one-pot synthesis methodologies, fused [1,6]naphthyridine derivatives have been crafted, showcasing an eco-friendly approach to constructing the naphthyridine skeleton, which is crucial for the development of novel therapeutic agents (Kumar et al., 2017).
Catalysis and Synthetic Efficiency
Compounds analogous to 1-(4-chlorobenzyl)-3-(4-phenylpiperazine-1-carbonyl)-1,8-naphthyridin-2(1H)-one have been utilized as intermediates in the synthesis of intricate nitrogen-containing heterocycles. These processes often explore the reactivity of naphthyridine derivatives towards various reagents, underlining the compound's role in synthesizing biologically active molecules with potential insecticidal properties (Takeuchi & Hamada, 1976).
Biological Evaluation
Recent research has focused on synthesizing substituted N-(3-aryl-1,8-naphthyridin-2-yl) and N,N′-bis(3-aryl-1,8-naphthyridin-2-yl)benzene-1,4-diamines and analyzing their biological activities. Such studies are pivotal in identifying new therapeutic agents, as these compounds are evaluated for antimicrobial activity, showcasing the potential medical applications of naphthyridine derivatives in combating microbial resistance (Ravi et al., 2018).
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(4-phenylpiperazine-1-carbonyl)-1,8-naphthyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN4O2/c27-21-10-8-19(9-11-21)18-31-24-20(5-4-12-28-24)17-23(26(31)33)25(32)30-15-13-29(14-16-30)22-6-2-1-3-7-22/h1-12,17H,13-16,18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKORGPMPONIRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC4=C(N=CC=C4)N(C3=O)CC5=CC=C(C=C5)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-3-(4-phenylpiperazine-1-carbonyl)-1,8-naphthyridin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-benzyl-1,3-thiazol-2-yl)-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2380351.png)
![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide](/img/structure/B2380352.png)

![tert-Butyl (1-oxa-4-azaspiro[5.5]undecan-9-yl)carbamate](/img/structure/B2380357.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclobutanecarboxamide](/img/structure/B2380358.png)
![(Z)-methyl 2-(6-ethyl-2-((furan-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2380365.png)
![4-Methyl-6-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyrimidine](/img/structure/B2380366.png)
![N-[4-(dimethylamino)benzyl]-1-[3-(4-ethylphenoxy)pyrazin-2-yl]piperidine-4-carboxamide](/img/structure/B2380367.png)


![1-[(5-tert-butyl-2-ethoxyphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B2380371.png)
![(2S,3S)-2-Propan-2-yl-N-[2-(prop-2-enoylamino)ethyl]oxane-3-carboxamide](/img/structure/B2380372.png)
